N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide
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Overview
Description
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide is a compound that features an imidazole ring fused to a pyridine ring, with a propanamide group attached. Imidazole and pyridine are both heterocyclic aromatic organic compounds, known for their significant roles in various chemical and biological processes. The presence of these rings in the structure of this compound suggests that it may exhibit interesting chemical and biological properties.
Mechanism of Action
Target of Action
The compound N-(6-(1H-imidazol-1-yl)pyridin-3-yl)isobutyramide, also known as N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide, is a complex molecule with potential therapeutic applicationsCompounds containing the imidazole moiety have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole-containing compounds are known for their diverse biological activities, which can be attributed to their interaction with various biological targets .
Biochemical Pathways
Imidazole-containing compounds have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
One study showed that a compound with a similar structure had an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml .
Result of Action
Imidazole-containing compounds have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide typically involves the formation of the imidazole and pyridine rings, followed by their fusion and subsequent attachment of the propanamide group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole and pyridine rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially leading to new derivatives with different properties.
Substitution: The imidazole and pyridine rings can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the imidazole or pyridine rings .
Scientific Research Applications
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
N-[6-(1H-imidazol-1-yl)pyridin-3-yl]-2-methylpropanamide can be compared with other similar compounds, such as:
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring
These compounds share the imidazole ring structure but differ in their additional functional groups and overall molecular architecture, leading to different biological activities and applications. The unique combination of the imidazole and pyridine rings in this compound sets it apart from these other compounds, potentially offering distinct advantages in certain applications .
Properties
IUPAC Name |
N-(6-imidazol-1-ylpyridin-3-yl)-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9(2)12(17)15-10-3-4-11(14-7-10)16-6-5-13-8-16/h3-9H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJMQBHBDGXQPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(C=C1)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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